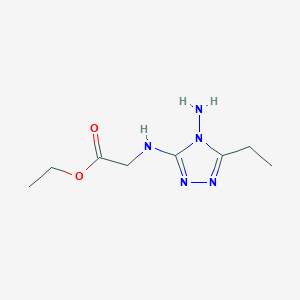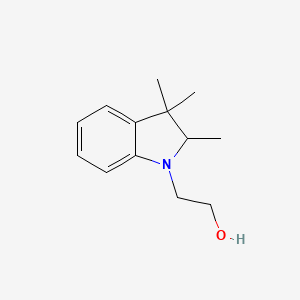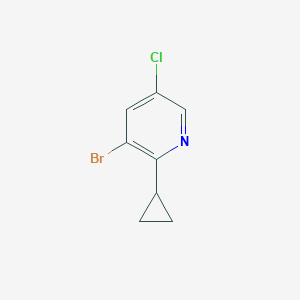
3-Bromo-5-chloro-2-cyclopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H7BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a bromine atom at the third position, a chlorine atom at the fifth position, and a cyclopropyl group at the second position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-Bromo-5-chloro-2-cyclopropylpyridine typically involves multi-step organic reactions. One common method includes the halogenation of 2-cyclopropylpyridine, followed by selective bromination and chlorination at the desired positions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
3-Bromo-5-chloro-2-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Scientific Research Applications
3-Bromo-5-chloro-2-cyclopropylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-cyclopropylpyridine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to interact with various biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
3-Bromo-5-chloro-2-cyclopropylpyridine can be compared with other similar compounds, such as:
3-Bromo-4-chloro-5-cyclopropylpyridine: This compound has a similar structure but with the chlorine atom at the fourth position instead of the fifth.
5-Bromo-2-cyclopropylpyridine: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-cyclopropylpyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H7BrClN |
|---|---|
Molecular Weight |
232.50 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-7-3-6(10)4-11-8(7)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
MJUOUMYEZMWUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


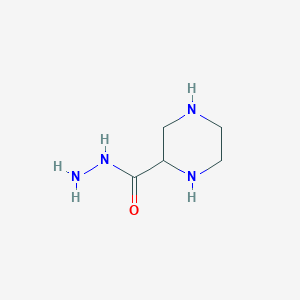
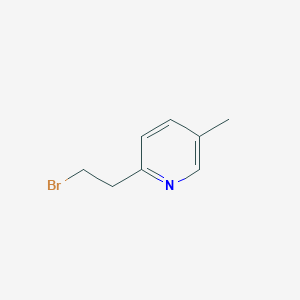


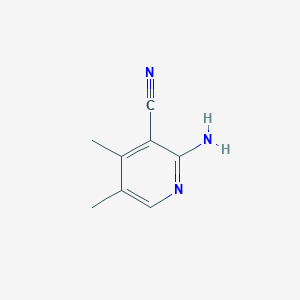
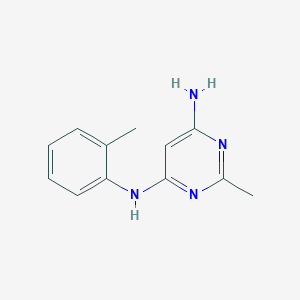


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)


![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
